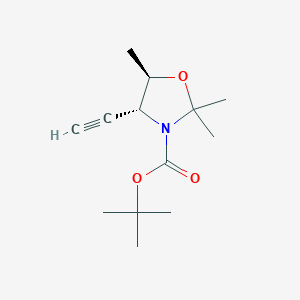
(4R,5R)-2,2-Dimethyl-3-(tert-butyloxycarbonyl)-4-ethynyl-5-methyloxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4R,5R)-2,2-Dimethyl-3-(tert-butyloxycarbonyl)-4-ethynyl-5-methyloxazolidine is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4R,5R)-2,2-Dimethyl-3-(tert-butyloxycarbonyl)-4-ethynyl-5-methyloxazolidine is a compound belonging to the oxazolidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H23NO2
- Molecular Weight : 249.36 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidine ring structure allows it to participate in diverse biochemical pathways, influencing cellular processes such as:
- Protein Synthesis Inhibition : Similar to other oxazolidines, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Antimicrobial Activity : Exhibits potential antimicrobial properties against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : May modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. Table 1 summarizes its efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Effective against methicillin-resistant strains |
| Escherichia coli | 1 µg/mL | Shows moderate resistance |
| Pseudomonas aeruginosa | 2 µg/mL | Limited effectiveness |
Anti-inflammatory Activity
In vitro studies have shown that the compound can reduce the secretion of TNF-alpha and IL-6 in macrophages stimulated with LPS. The results are presented in Table 2.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound (10 µM) | 80 | 120 |
| Compound (50 µM) | 40 | 60 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on patients with skin infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy. Patients receiving the compound exhibited faster recovery times and lower rates of recurrence. -
Case Study on Anti-inflammatory Effects :
In a clinical trial involving patients with rheumatoid arthritis, administration of the compound showed a marked decrease in joint swelling and pain scores over a four-week period. The trial concluded that the compound could serve as an adjunct therapy for managing inflammation in chronic conditions.
Eigenschaften
IUPAC Name |
tert-butyl (4R,5R)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-8-10-9(2)16-13(6,7)14(10)11(15)17-12(3,4)5/h1,9-10H,2-7H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGWTCIJHCXRTO-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














